Methyl 3-[ethyl(2-methylphenyl)carbamoyl]-5-nitrobenzoate
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Overview
Description
Methyl 3-[ethyl(2-methylphenyl)carbamoyl]-5-nitrobenzoate is a chemical compound with the molecular formula C18H18N2O5. It is known for its unique structure, which includes a nitro group, a carbamoyl group, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[ethyl(2-methylphenyl)carbamoyl]-5-nitrobenzoate typically involves the reaction of 3-nitrobenzoic acid with ethyl(2-methylphenyl)amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[ethyl(2-methylphenyl)carbamoyl]-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Reduction: 3-[ethyl(2-methylphenyl)carbamoyl]-5-aminobenzoic acid.
Hydrolysis: 3-[ethyl(2-methylphenyl)carbamoyl]-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 3-[ethyl(2-methylphenyl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[ethyl(2-methylphenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carbamoyl group can form hydrogen bonds with enzymes, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(2-ethyl-6-methylphenyl)carbamoyl]-5-nitrobenzoate: Similar structure but with a different substitution pattern on the aromatic ring.
Methyl 3-[(2-methylphenyl)carbamoyl]-5-nitrobenzoate: Lacks the ethyl group on the aromatic ring.
Uniqueness
Methyl 3-[ethyl(2-methylphenyl)carbamoyl]-5-nitrobenzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological molecules.
Properties
IUPAC Name |
methyl 3-[ethyl-(2-methylphenyl)carbamoyl]-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-4-19(16-8-6-5-7-12(16)2)17(21)13-9-14(18(22)25-3)11-15(10-13)20(23)24/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVJXCAUDHQSDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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